molecular formula C23H24ClNO2 B4571420 N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(4-CHLOROPHENETHYL)AMINE

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(4-CHLOROPHENETHYL)AMINE

Cat. No.: B4571420
M. Wt: 381.9 g/mol
InChI Key: BZKFKMJKMGZZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Benzyloxy)-4-Methoxybenzyl]-N-(4-Chlorophenethyl)Amine is a secondary amine featuring two distinct aromatic substituents:

  • 3-(Benzyloxy)-4-methoxybenzyl group: A benzyl moiety substituted with a benzyloxy (OCH2C6H5) at position 3 and a methoxy (OCH3) at position 4.
  • 4-Chlorophenethyl group: A phenethyl chain (CH2CH2) attached to a 4-chlorophenyl ring.

The compound’s molecular formula is C23H24ClNO2, with a calculated molar mass of ~381.88 g/mol. Key functional groups include aromatic ethers (benzyloxy, methoxy), a secondary amine, and a halogenated (Cl) aromatic system.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO2/c1-26-22-12-9-20(15-23(22)27-17-19-5-3-2-4-6-19)16-25-14-13-18-7-10-21(24)11-8-18/h2-12,15,25H,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKFKMJKMGZZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(4-CHLOROPHENETHYL)AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzylamine with benzyl chloride to form 4-benzyloxy-3-methoxybenzylamine. This intermediate is then reacted with 4-chlorophenethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(4-CHLOROPHENETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(4-CHLOROPHENETHYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(4-CHLOROPHENETHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on molecular features, substituent effects, and theoretical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Functional Groups Notable Features
Target Compound C23H24ClNO2 ~381.88 3-Benzyloxy-4-methoxybenzyl, 4-chlorophenethyl Secondary amine; lipophilic aromatic systems
(4-Ethoxy-3-Methoxybenzyl)-Morpholinylpropylamine C17H27N2O3* Not provided 4-Ethoxy-3-methoxybenzyl, 3-(4-morpholinyl)propyl Morpholine ring (polar); ethoxy/methoxy groups
N-Methyl-N-[4-(Morpholinylmethyl)benzyl]amine C13H20N2O 220.31 4-Morpholinylmethyl, methylamine Tertiary amine; morpholine enhances solubility
Pyrazole Derivative () C16H15ClF3N3O2S 405.82 4-Chlorophenylsulfanyl, trifluoromethyl, pyrazole Sulfanyl group; electron-withdrawing halogens

*Molecular formula inferred from IUPAC name.

Key Comparisons:

Substituent Effects on Lipophilicity: The target compound’s 3-benzyloxy-4-methoxybenzyl group increases lipophilicity compared to the 4-ethoxy-3-methoxybenzyl group in ’s compound. In contrast, the morpholinylpropyl group in and the morpholinylmethyl group in introduce polarity via the morpholine ring’s oxygen and nitrogen atoms, improving aqueous solubility .

Halogenation and Electronic Effects :

  • The 4-chlorophenethyl group in the target compound shares a chlorine substituent with the pyrazole derivative in . Chlorine’s electron-withdrawing nature may stabilize aromatic systems or modulate receptor binding, as seen in sulfonamide drugs .
  • The trifluoromethyl group in further enhances electron withdrawal, a feature absent in the target compound but relevant for tuning electronic properties .

Amine Configuration :

  • The target compound’s secondary amine contrasts with the tertiary amine in . Secondary amines often exhibit stronger hydrogen-bonding capacity, which could influence pharmacokinetics or target affinity.

Computational Insights :

  • highlights the use of DFT (B3LYP) and HF methods to predict molecular properties like Mulliken charges and orbital energies in triazolone derivatives . Similar computational approaches could model the target compound’s electronic structure, aiding in property prediction or drug design.

Biological Activity

N-[3-(Benzyloxy)-4-Methoxybenzyl]-N-(4-Chlorophenethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, synthesis, biological mechanisms, and research findings related to this compound.

  • Molecular Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 333.86 g/mol
  • Density : Not specified
  • Boiling Point : Not specified
  • Melting Point : Not specified
  • LogP : 3.38450 (indicating moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzyloxy Intermediate :
    • The reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base (e.g., potassium carbonate) leads to the formation of the benzyloxy intermediate.
  • Reductive Amination :
    • The benzyloxy intermediate undergoes reductive amination with 4-chlorophenethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the target compound.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Binding : It has potential binding affinity for certain receptors, which may modulate their activity and result in physiological effects.
  • Signal Transduction Modulation : The compound may influence signal transduction pathways, affecting cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity :
    • Studies have shown that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may possess anticancer properties, potentially through apoptosis induction in cancer cells.
  • Neuroprotective Effects :
    • Some studies indicate neuroprotective effects, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria ,
AnticancerInduces apoptosis in cancer cells,
NeuroprotectiveModulates neurotransmitter activity,

Case Study: Anticancer Activity

In a study conducted by Hara et al. (1985), this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(4-CHLOROPHENETHYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(4-CHLOROPHENETHYL)AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.